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Abstract

Canertinib (PD183805), also known as CI-1033, is a potent, orally bioavailable, and
irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to and inhibits all four
members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and
ErbB4. This comprehensive technical guide details the discovery, development, mechanism of
action, and preclinical and clinical evaluation of Canertinib. It is intended to serve as a
resource for researchers and drug development professionals interested in the scientific
journey of this pioneering irreversible kinase inhibitor.

Introduction: The Rationale for Pan-ErbB Inhibition

The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation,
differentiation, and survival.[1] Dysregulation of ErbB signaling, through overexpression,
mutation, or ligand-dependent activation, is a well-established driver of tumorigenesis in a
variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and
esophageal cancer.[2][3] Canertinib was developed as a second-generation tyrosine kinase
inhibitor designed to overcome some of the limitations of first-generation, reversible inhibitors
by irreversibly binding to the kinase domain of the ErbB receptors, leading to sustained
pathway inhibition.[1]
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Discovery and Synthesis

Canertinib is a 4-anilinoquinazoline derivative, a scaffold that has proven effective for targeting
the ATP-binding site of EGFR.[4] Its unique feature is the presence of an acrylamide moiety at
the 6-position of the quinazoline ring. This group acts as a Michael acceptor, forming a covalent
bond with a conserved cysteine residue (Cys773 in EGFR) within the ATP-binding pocket.[5]
This irreversible binding permanently inactivates the kinase activity of the receptor. The 3-
chloro-4-fluoroanilino group at the 4-position and the morpholinopropoxy side chain at the 7-
position contribute to its high affinity and selectivity for the ErbB family of receptors.[6]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of 4-
anilinoquinazoline derivatives involves the construction of the quinazoline core followed by the
introduction of the various substituents.

Mechanism of Action

Canertinib is an irreversible inhibitor of the tyrosine kinase activity of all four ErbB family
members.[7] Upon entering the cell, Canertinib targets the ATP-binding site of the intracellular
kinase domain of the ErbB receptors. The acrylamide group on Canertinib forms a covalent
bond with a specific cysteine residue, leading to the irreversible inactivation of the receptor's
kinase function.[5] This prevents receptor autophosphorylation and the subsequent activation
of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways,
which are critical for tumor cell growth and survival.[1][3]
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Add [2P]ATP (10 uM, 0.5 mCi)

Treat with varying concentrations
of Canertinib (e.g., 0.1-5.0 nM)

Terminate with 20% TCA

Count cells using a Coulter counter

Determine 32P incorporation
(Wallac B plate counter) . .
Calculate percent cell proliferation:

(Treated cell count / Control cell count) x 100

Calculate IC50
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Treat with Canertinib for
defined time (e.g., 30 min - 24 h)

Incubate with primary antibodies
(e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt)

Incubate with HRP-conjugated
secondary antibody

Detect with ECL substrate and image

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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